5-Fluoro-4-iodo-2-methylaniline

Overview

Description

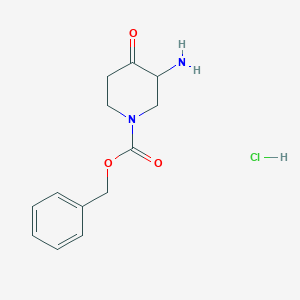

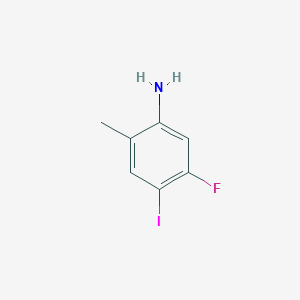

5-Fluoro-4-iodo-2-methylaniline is a chemical compound with the molecular formula C7H7FIN . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Molecular Structure Analysis

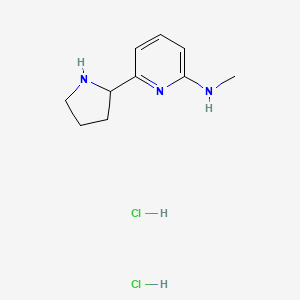

The molecular structure of 5-Fluoro-4-iodo-2-methylaniline consists of a benzene ring with a fluorine atom and an iodine atom attached to it, along with a methyl group and an amine group . The molecular weight is 251.04 .Physical And Chemical Properties Analysis

5-Fluoro-4-iodo-2-methylaniline is a solid at room temperature . It has a molecular weight of 251.04 . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications

Metabonomic Assessment and Toxicity Biomarkers

One study focused on the metabonomic assessment of toxicity using different aniline derivatives, including compounds similar to 5-Fluoro-4-iodo-2-methylaniline. Although the study did not directly involve 5-Fluoro-4-iodo-2-methylaniline, it utilized related fluoroaniline compounds to investigate toxicant-induced biochemical changes in earthworms. The research identified novel endogenous biomarkers for xenobiotic toxicity, which could be relevant for environmental monitoring and assessing the ecological impact of chemical compounds (Bundy et al., 2002).

Advanced Organic Synthesis and Drug Development

Another area of application is in the synthesis of key intermediates for drug development. For instance, robust synthetic methods have been developed for intermediates used in the preparation of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). Such methodologies often involve halogenated anilines as starting materials or intermediates, highlighting the potential use of 5-Fluoro-4-iodo-2-methylaniline in similar contexts (Mayes et al., 2010).

Material Science and Catalysis

In material science, fluoro-functionalized polymeric materials have shown significant promise. A study on fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes demonstrated their efficiency as catalysts for formylation and methylation of amines using CO2 as a C1 building block. This research suggests potential applications of fluoroaniline derivatives in developing new catalytic materials for sustainable chemistry (Yang et al., 2015).

Safety And Hazards

5-Fluoro-4-iodo-2-methylaniline is classified as a warning hazard under the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

5-fluoro-4-iodo-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FIN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOKBJGPYYCNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856660 | |

| Record name | 5-Fluoro-4-iodo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4-iodo-2-methylaniline | |

CAS RN |

307306-08-7 | |

| Record name | 5-Fluoro-4-iodo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride](/img/structure/B1445534.png)

![4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1445537.png)

![[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1445542.png)